molecular formula C12H11NOS B13116592 1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)-

1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)-

Cat. No.: B13116592
M. Wt: 217.29 g/mol
InChI Key: DWKYTRMMCJNNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- is a chemical compound that belongs to the class of benzisothiazolones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzisothiazolone core with a pentynyl substituent, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- typically involves the reaction of benzisothiazolone with a pentynyl halide under basic conditions. Common reagents used in this synthesis include potassium carbonate or sodium hydride as bases, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pentynyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: The parent compound without the pentynyl substituent.

    2-(4-Butyn-1-yl)-1,2-Benzisothiazol-3(2H)-one: A similar compound with a butynyl group instead of a pentynyl group.

Uniqueness

1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- is unique due to the presence of the pentynyl group, which can impart different chemical and biological properties compared to its analogs

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-pent-4-ynyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H11NOS/c1-2-3-6-9-13-12(14)10-7-4-5-8-11(10)15-13/h1,4-5,7-8H,3,6,9H2

InChI Key

DWKYTRMMCJNNRF-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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